5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a thiazol-2-yl group and at the 4-position with a carboxamide linkage. The carboxamide nitrogen is attached to a 6-(methylsulfonyl)benzo[d]thiazol-2-yl moiety. Structural characterization of such compounds often employs crystallographic methods using programs like SHELX . Although explicit biological data for this compound is absent in the provided evidence, analogs with benzothiazole-triazole scaffolds are frequently explored for antiproliferative or enzyme-inhibitory properties .
Properties
IUPAC Name |
5-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-(1,3-thiazol-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3S3/c1-8-12(19-20-21(8)15-16-5-6-25-15)13(22)18-14-17-10-4-3-9(27(2,23)24)7-11(10)26-14/h3-7H,1-2H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTOOOAOUSODOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1251580-79-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₅H₁₂N₆O₃S₃
- Molecular Weight : 420.5 g/mol
- Structural Features : The compound features a triazole ring, thiazole moieties, and a methylsulfonyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the methylsulfonyl group is particularly significant as it enhances solubility and reactivity.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines such as A431 and A549. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific concentrations .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
Antimicrobial Activity
The presence of the methylsulfonyl group in the benzothiazole structure significantly enhances antimicrobial activity against various pathogens. In vitro studies indicate that compounds similar to this compound exhibit potent antibacterial effects.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 4 |
| S. aureus | 8 |
| Pseudomonas aeruginosa | 0.21 |
Structure-Activity Relationship (SAR)
The structure of this compound suggests a complex interaction with biological targets. The thiazole and triazole rings contribute to its cytotoxic activity through hydrophobic interactions with proteins involved in cell survival pathways .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in cancer treatment:
- Evren et al. (2019) reported that novel thioacetamides derived from thiazoles exhibited strong selectivity against A549 lung adenocarcinoma cells with an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin .
- Frontiers in Chemistry (2024) detailed the synthesis of benzothiazole derivatives that showed promising results in inhibiting tumor growth while simultaneously reducing inflammatory markers such as IL-6 and TNF-alpha .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole and thiazole structures exhibit significant anticancer properties. For instance:
- In vitro Studies : Triazole derivatives have shown promising activity against various cancer cell lines, including breast (MDA-MB-231) and colorectal cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | MDA-MB-231 | 22.5 | Apoptosis induction |
| 5-mercapto-1,2,4-triazoles | Colorectal | 15.3 | Cell cycle arrest |
Antibacterial Properties
The compound has also been studied for its antibacterial effects:
- Activity Against Bacteria : It has demonstrated efficacy against various strains of bacteria, including E. coli and Staphylococcus aureus. The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 10 |
| S. aureus | 12 |
| B. subtilis | 11 |
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of similar thiazole-based compounds:
- Picrotoxin-Induced Model : Compounds structurally related to the target compound exhibited significant anticonvulsant effects in animal models, suggesting a potential therapeutic application in epilepsy treatment .
Case Study 1: Anticancer Efficacy
A study published in Frontiers in Molecular Biosciences demonstrated that a series of triazole derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The findings revealed that specific substitutions on the thiazole ring significantly enhanced the anticancer efficacy of these compounds .
Case Study 2: Antibacterial Activity Assessment
Research conducted by RSC Publishing evaluated the antibacterial activity of various thiazole derivatives, including those similar to the target compound. The study reported a correlation between structural modifications and increased antibacterial potency against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Benzothiazole Modifications
- Target Compound : The 6-methylsulfonyl group increases hydrophilicity and may improve binding to polar active sites (e.g., ATP pockets in kinases). This contrasts with the nitro group in , which introduces electron-withdrawing effects but reduces solubility.
- Compound 1327586-55-9: Shares the 6-methylsulfonyl group but incorporates a thiophene-carboxamide and morpholinoethyl chain, suggesting divergent target selectivity (e.g., proteases vs. kinases) .
Triazole Substituents
Functional Group Impact
- Carboxamide linkages (common in all except ) facilitate hydrogen bonding with biological targets, a critical pharmacophore in drug design. The methylsulfonyl group in the target and 1327586-55-9 could enhance binding specificity compared to nitro or amine groups in .
Research Findings and Gaps
- Antiproliferative Activity : The compound in demonstrates evaluated antiproliferative properties, suggesting that the target compound’s methylsulfonyl group might amplify such effects by improving target affinity or solubility.
- Enzyme Inhibition: Thiazole-triazole-carboxamide derivatives (e.g., ) are frequently associated with kinase or protease inhibition. The target’s lack of a morpholinoethyl or trifluoromethoxy group may limit its applications to non-CNS targets.
- Data Limitations: No direct biological data for the target compound exists in the provided evidence; inferences are drawn from structural analogs. Further studies on solubility, binding assays, and metabolic stability are needed.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
Triazole core formation : Cycloaddition of azides and alkynes (e.g., Huisgen reaction) under copper(I) catalysis.
Thiazole ring coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce the benzo[d]thiazol-2-yl and thiazol-2-yl groups .
Sulfonylation : Methylsulfonyl introduction via oxidation of a methylthio intermediate using meta-chloroperbenzoic acid (mCPBA) or similar oxidizing agents .
- Critical Step : Optimize reaction conditions (e.g., solvent, temperature, catalyst loading) to minimize byproducts. Monitor intermediates using TLC and HPLC .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of triazole and substitution patterns on thiazole rings. For example, the methylsulfonyl group on benzo[d]thiazole will show distinct downfield shifts in -NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight matches the theoretical value (e.g., m/z calculated for : 438.06) .
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with reference drugs like ciprofloxacin .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Reproducibility Checks : Validate assay protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS) to rule out experimental variability .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., methylsulfonyl vs. sulfonamide derivatives) to identify critical functional groups. For instance, the methylsulfonyl group may enhance membrane permeability but reduce solubility .
- Computational Modeling : Perform molecular docking to assess binding affinity to target enzymes (e.g., thymidylate synthase). Discrepancies may arise from off-target interactions .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEG-linked moieties) to the carboxamide or triazole nitrogen. Test hydrolytic stability in simulated gastric fluid .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve aqueous solubility. Use X-ray crystallography to confirm crystal packing .
- Lipophilicity Adjustment : Replace the methylsulfonyl group with a sulfonamide or carboxylate to enhance polarity. Measure logP values via shake-flask method .
Q. How can researchers design experiments to elucidate the mechanism of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. For example, monitor fluorescence quenching in real-time .
- Gene Expression Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to suspected targets (e.g., tubulin) and correlate with cytotoxicity data .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity results between in vitro and in vivo models be addressed?
- Methodological Answer :
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models. Poor in vivo activity may stem from rapid clearance or metabolic degradation .
- Metabolite Identification : Use LC-MS to detect phase I/II metabolites (e.g., glucuronidation of the triazole ring). Compare metabolite activity with the parent compound .
- 3D Tumor Models : Transition from monolayer cell cultures to spheroids or organoids to better mimic in vivo tumor microenvironments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
